J-113863, trans-
Overview
Description
“J-113863, trans-” is a potent chemokine CCR1 and CCR3 receptor antagonist12. It inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “J-113863, trans-”. However, it’s important to note that the synthesis of such compounds usually involves complex organic chemistry procedures.Molecular Structure Analysis
The molecular weight of “J-113863, trans-” is 655.44 and its formula is C30H37Cl2IN2O23. The structure includes a piperidinium ring and a xanthene moiety3.
Chemical Reactions Analysis
While specific chemical reactions involving “J-113863, trans-” are not available, its primary function is to act as a potent antagonist for the chemokine receptors CCR1 and CCR314.
Physical And Chemical Properties Analysis
“J-113863, trans-” has a molecular weight of 655.44 and its formula is C30H37Cl2IN2O23. Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Hydrogen Bonding in Proteins
- The trans hydrogen bond 3hJNC‘ coupling in proteins, including the properties of J-couplings and chemical shifts, can be elucidated through NMR studies. This coupling is mediated by noncovalent interactions and is crucial for understanding the chemical nature of hydrogen bonding in proteins (W. A. A. and E. Oldfield, 2000).
Development of Novel Materials
- The progression in materials science, including the evolution of semiconducting materials, is influenced by scientific discoveries in chemistry. This can be related to the development of new compounds and their applications in various industries, including electronics (B. Cushing, V. Kolesnichenko, C. O'Connor, 2004).
Transgenesis in Wheat
- Transgenesis, a powerful research tool, has been adapted for investigating gene function in wheat, a crop that has unique aspects of grain development and composition. This application is crucial for enhancing our understanding of various grain traits (H. Jones, 2005).
Transposable Elements and V(D)J Recombination
- The movement of transposable elements, like the insect hAT element Hermes, and its link to V(D)J recombination, which is crucial for antigen receptor gene formation, shows a significant interplay between genetics and immunology (Liqin Zhou et al., 2004).
NMR Study of Complexes
- Multinuclear NMR spectroscopy has been utilized to study complexes of types cis- and trans-Pt(amine)2I2, providing insights into the chemical properties and structures of these complexes (F. Rochon, Viorel Buculei, 2004).
Mammalian Cell Transfection
- Transfection methods in mammalian cells, including biological, chemical, and physical approaches, have evolved to enable precise delivery of nucleic acids. This has significant implications in gene function studies (T. Kim, J. Eberwine, 2010).
Transgenic Hens for Biomaterial Production
- The use of transgenic hens for the deposition of bioactive human epidermal growth factor in egg whites, driven by an oviduct-specific minisynthetic promoter, demonstrates the potential of transgenic animals in producing bioactive biomaterials (T. Park et al., 2015).
Translocation of Proteins in Chloroplasts
- The study of the translocation complex of the intermembrane space from chloroplasts, including proteins like Toc12, has significant implications for understanding the biogenesis and function of cellular structures (T. Becker et al., 2004).
Trans-Hydrogen-Bond J-Couplings in Polyalanine Alpha-Helices
- The direct calculation of trans-hydrogen-bond 13C-15N 3-bond J-couplings in entire polyalanine alpha-helices through density functional theory provides valuable insights into protein structure and interactions (P. Salvador, R. Wieczorek, J. Dannenberg, 2007).
Accelerator-Driven Transmutation System Research
- Research and Development activities at JAERI for accelerator-driven systems (ADS) for the transmutation of long-lived nuclides are crucial for understanding the basic characteristics and application potential of ADS in various fields (T. Sasa, 2005).
Safety And Hazards
The safety data sheet of “J-113863, trans-” suggests that it should be handled with good industrial hygiene and safety practice5. Specific hazards related to this compound are not mentioned in the available resources.
Future Directions
The future directions of “J-113863, trans-” could involve further research into its potential applications in treating diseases related to the chemokine receptors CCR1 and CCR36. However, more research is needed to fully understand its potential therapeutic uses.
Please note that this information is based on the available resources and there might be more recent studies or data related to “J-113863, trans-”. For a
properties
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFBMYSXIGAOX-LQGGPMKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
J-113863, trans- | |
CAS RN |
202796-41-6, 202796-42-7, 301648-08-8 | |
Record name | J-113863, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J-113863, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UCB 35625 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J-113863, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | J-113863, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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